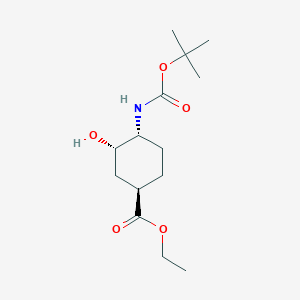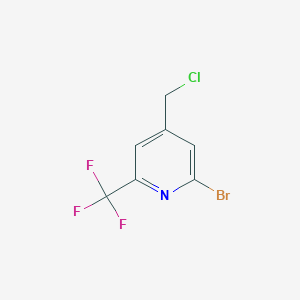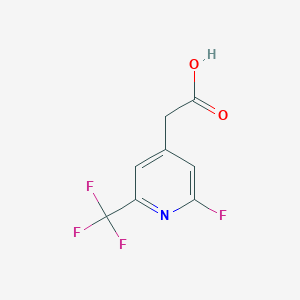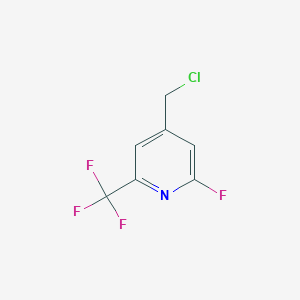
4-Chloromethyl-2-fluoro-6-(trifluoromethyl)pyridine
Overview
Description
4-Chloromethyl-2-fluoro-6-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H4ClF4N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine and chlorine atoms in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloromethyl-2-fluoro-6-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-trichloromethylpyridine.
Reaction with Hydrogen Fluoride: The starting material is reacted with hydrogen fluoride in the presence of a catalyst such as iron(III) chloride.
Reaction Conditions: The reaction is carried out at elevated temperatures, typically around 170°C, for several hours. The progress of the reaction can be monitored using gas chromatography.
Neutralization: After the reaction is complete, the mixture is cooled to room temperature, and the acidic by-products are neutralized using a saturated sodium carbonate solution.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated monitoring systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Chloromethyl-2-fluoro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be attacked by nucleophiles, leading to the formation of substituted products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine can yield an aminomethyl derivative, while reaction with a thiol can produce a thiomethyl derivative .
Scientific Research Applications
4-Chloromethyl-2-fluoro-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated organic compounds, which are valuable in materials science and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to disrupt biological pathways in pests
Mechanism of Action
The mechanism of action of 4-Chloromethyl-2-fluoro-6-(trifluoromethyl)pyridine and its derivatives involves interactions with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymes or disruption of cellular processes, making it effective in various applications .
Comparison with Similar Compounds
2-Fluoro-6-trifluoromethylpyridine: Similar in structure but lacks the chloromethyl group.
4-Chloromethyl-2,6-difluoropyridine: Contains two fluorine atoms but differs in the position of the substituents.
4-Chloromethyl-2-fluoropyridine: Lacks the trifluoromethyl group.
Uniqueness: 4-Chloromethyl-2-fluoro-6-(trifluoromethyl)pyridine is unique due to the combination of its substituents, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
4-(chloromethyl)-2-fluoro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4N/c8-3-4-1-5(7(10,11)12)13-6(9)2-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNRZWPVZNBPCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


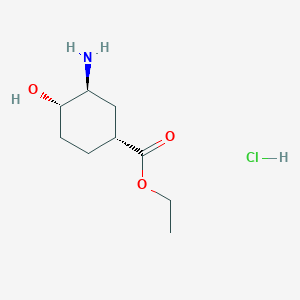
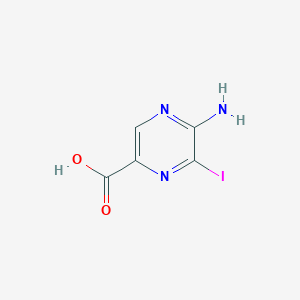
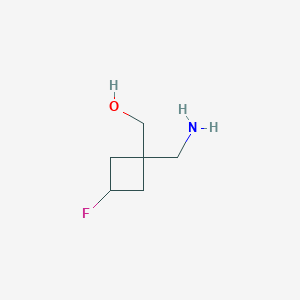
![6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid](/img/structure/B1403462.png)
![7-Boc-3-Thia-7,9-diazabicyclo-[3.3.1]nonane-3,3-dioxide](/img/structure/B1403463.png)
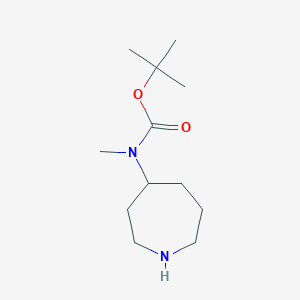
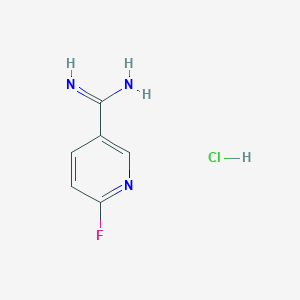
![Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester](/img/structure/B1403470.png)
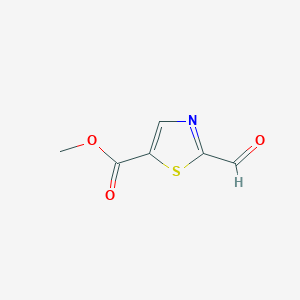

![5,8-Diazaspiro[3.5]nonan-6-one hydrochloride](/img/structure/B1403475.png)
